molecular formula C15H17N3O2 B2570365 N-ethyl-6-methoxy-N-(o-tolyl)pyrimidine-4-carboxamide CAS No. 2034226-89-4

N-ethyl-6-methoxy-N-(o-tolyl)pyrimidine-4-carboxamide

Cat. No. B2570365
M. Wt: 271.32
InChI Key: RKYQKVAOMRSWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Pyrimidine compounds, including “N-ethyl-6-methoxy-N-(o-tolyl)pyrimidine-4-carboxamide”, can participate in various chemical reactions. For example, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate, which is formed at a maximum rate between pH 4 and 8 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : A study conducted by Sherif et al. (1993) described the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. This research demonstrates the versatility of pyrimidine derivatives in creating complex heterocyclic frameworks, which are essential for developing new pharmaceuticals and materials (Sherif et al., 1993).
  • Microwave-mediated Synthesis : Another study highlighted the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, showcasing an efficient method for synthesizing complex pyrimidine derivatives which could streamline the production of new compounds for further testing (Eynde et al., 2001).

Biological Activities

  • Anticancer Activity : Kumar et al. (2015) synthesized a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives and tested them for their anticancer activity against four human cancer cell lines. Some derivatives showed promising results, indicating the potential of pyrimidine derivatives in cancer treatment (Kumar et al., 2015).
  • Antiviral and Antibacterial Activities : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that several derivatives inhibited retrovirus replication in cell culture, showcasing the antiviral potential of these compounds. Additionally, some pyrimidine derivatives have been synthesized with promising antibacterial activities, further highlighting the broad spectrum of biological applications for these compounds (Hocková et al., 2003).

properties

IUPAC Name

N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-18(13-8-6-5-7-11(13)2)15(19)12-9-14(20-3)17-10-16-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQKVAOMRSWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-methoxy-N-(o-tolyl)pyrimidine-4-carboxamide

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